Cadmium hydroxide (Cd(OH)2)

Overview

Description

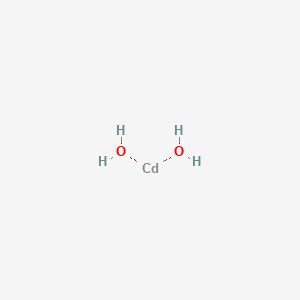

Cadmium hydroxide (Cd(OH)₂) is a white crystalline ionic compound with a trigonal or hexagonal crystal structure and a density of 4.79 g/cm³ . It decomposes at ~130°C and fully dehydrates to cadmium oxide (CdO) at 300°C . Cd(OH)₂ is sparingly soluble in water (2.6 mg/L at 20°C) but dissolves readily in dilute acids . Its primary applications include:

- Battery Technology: Key component in nickel-cadmium (Ni-Cd) batteries as the negative electrode material .

- Precursor for CdO: Used to synthesize CdO, an n-type semiconductor with applications in gas sensors, transparent electrodes, and phototransistors .

- Biochemical Research: Utilized in proteomics and cadmium plating .

Cd(OH)₂ is synthesized via precipitation (e.g., reacting Cd(NO₃)₂ with NaOH) or hydrothermal methods using polyol-assisted processes .

Preparation Methods

Cadmium hydroxide can be synthesized through various methods. One common method involves treating cadmium nitrate with sodium hydroxide: [ \text{Cd(NO₃)₂} + 2 \text{NaOH} \rightarrow \text{Cd(OH)₂} + 2 \text{NaNO₃} ] Other methods include hydrothermal, solvothermal, wet chemical, refluxing, and microwave-assisted methods . Industrial production often involves similar chemical reactions but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Acid-Base Reactions

Cd(OH)₂ exhibits amphoterism , reacting with both acids and bases:

-

Acidic conditions : Forms cadmium salts (e.g., CdCl₂ with HCl):

-

Basic conditions : Dissolves in concentrated NaOH to form hydroxo complexes:

Thermal Decomposition

Heating Cd(OH)₂ above 130°C leads to dehydration:

Decomposition completes at 300°C, producing cadmium oxide (CdO) .

Complexation Reactions

Cd(OH)₂ forms stable complexes with ligands like ammonia and cyanide:

Solubility and Speciation

Cd(OH)₂ has limited water solubility, governed by its solubility product ():

pH-dependent speciation :

-

Below pH 10: Dominated by Cd²⁺ and Cd(OH)⁺.

-

pH 10–13: Minimum solubility (~3 × 10⁻⁷ mol/dm³) due to neutral Cd(OH)₂ .

| NaOH Concentration (M) | Solubility (×10⁻⁵ mol/dm³) |

|---|---|

| 3.75 | 4.46 |

| 10.00 | 90.0 |

| 15.65 | 455.0 |

| Data at 20°C |

Precipitation and Redox Reactions

-

With hydrogen sulfide : Forms yellow CdS precipitate:

CdS dissolves in hot dilute HNO₃:

-

Oxidation in peroxide solutions : Reacts with H₂O₂ to form peroxo complexes .

Comparative Analysis with Metal Hydroxides

Cadmium hydroxide’s reactivity is central to its use in nickel-cadmium batteries, where it participates in redox cycles:

Safety Note : Cd(OH)₂ is highly toxic, causing kidney and lung damage upon exposure . Proper handling and disposal are critical.

Scientific Research Applications

Semiconductor Applications

Cadmium hydroxide is recognized as a wide band gap semiconductor, which allows it to be utilized in several electronic devices.

- Solar Cells : Cd(OH)₂ can be employed in the production of thin-film solar cells. Its nanostructured forms, such as nanobelts and nanowires, enhance light absorption and charge transport efficiency, making them promising candidates for photovoltaic applications .

- Photo Transistors and Diodes : The compound's semiconductor properties enable its use in photo transistors and diodes. The synthesis of Cd(OH)₂ nanostructures has shown improved performance in optoelectronic devices due to their high surface area and tunable electronic properties .

Supercapacitor Applications

Cadmium hydroxide nanostructures have been extensively studied for use in supercapacitors due to their excellent electrochemical properties.

- Nanowires for Energy Storage : Research indicates that Cd(OH)₂ nanowires synthesized via chemical bath deposition exhibit a specific capacitance of 267 F g⁻¹ at a scan rate of 5 mV s⁻¹, with remarkable cycling stability (86% capacitance retention over 1000 cycles) . This performance is attributed to the high surface area and favorable morphology of the nanowires.

- Symmetric Supercapacitor Devices : A symmetric supercapacitor device using Cd(OH)₂ demonstrated a maximum energy density of 11.09 W h kg⁻¹ and power density of 799 W kg⁻¹ at a current density of 0.84 A g⁻¹. This positions Cd(OH)₂ as a low-cost alternative material for energy storage solutions .

Catalytic Applications

Cadmium hydroxide can serve as a catalyst or catalyst support in various chemical reactions.

- Environmental Catalysis : Due to its ability to facilitate redox reactions, Cd(OH)₂ is explored for applications in wastewater treatment processes, where it can help decompose organic pollutants .

Nanostructured Materials

The ability to synthesize cadmium hydroxide in various nanostructured forms enhances its applicability.

- Nanobelts and Nanostrand Formation : Techniques such as hydrothermal synthesis have successfully produced Cd(OH)₂ nanobelts with controlled dimensions and morphologies. These structures exhibit unique optical properties due to quantum size effects, making them suitable for advanced optical devices .

Composite Materials

Cd(OH)₂ is often used in combination with other materials to enhance performance.

- Composite Hydroxides : Research has shown that incorporating Cd(OH)₂ into composite materials can improve mechanical strength and thermal stability, which is beneficial for applications in construction and electronics .

Table 1: Summary of Applications of Cadmium Hydroxide (Cd(OH)₂)

| Application Type | Description | Performance Metrics |

|---|---|---|

| Solar Cells | Used in thin-film solar cells | Enhanced light absorption and charge transport |

| Supercapacitors | Nanowires as electrode materials | 267 F g⁻¹ specific capacitance; 86% retention over 1000 cycles |

| Environmental Catalysis | Decomposition of organic pollutants | Effective reduction of contaminants |

| Nanostructures | Synthesis of nanobelts for optoelectronic applications | Direct band gap of ~4.45 eV |

| Composite Materials | Enhances mechanical strength and thermal stability | Improved performance metrics in construction materials |

Mechanism of Action

The mechanism by which cadmium hydroxide exerts its effects is primarily through its ability to form complexes and undergo redox reactions. In nickel-cadmium batteries, cadmium hydroxide reacts with nickel oxyhydroxide to form cadmium and nickel hydroxide, facilitating the storage and release of electrical energy .

Comparison with Similar Compounds

Structural and Physical Properties

| Property | Cd(OH)₂ | Zn(OH)₂ | Mg(OH)₂ | CdO |

|---|---|---|---|---|

| Crystal Structure | Trigonal/Hexagonal | Orthorhombic | Hexagonal | Cubic (NaCl-type) |

| Density (g/cm³) | 4.79 | 3.05 | 2.36 | 8.15 |

| Decomposition (°C) | ~130 (to CdO at 300°C) | ~125 (to ZnO) | ~350 (to MgO) | Stable up to 900°C |

| Water Solubility | 2.6 mg/L (20°C) | 0.4 g/L (20°C) | 0.009 g/L (20°C) | Insoluble |

Key Observations :

- Cd(OH)₂ shares a layered hydroxide structure with Mg(OH)₂ but has higher density due to Cd²+’s larger atomic mass .

- Zn(OH)₂ is more soluble in water than Cd(OH)₂, facilitating its use in corrosion inhibition .

Chemical Behavior and Precipitation pH

Mechanistic Insights :

- Cd(OH)₂ precipitation is critical in wastewater treatment, where pH >8.2 ensures Cd²+ removal via adsorption or hydroxide formation .

- Zn(OH)₂’s lower precipitation pH makes it more reactive in acidic soils compared to Cd(OH)₂ .

Key Differences :

- Cd(OH)₂ requires precise pH control during synthesis to avoid premature CdO formation .

- CdO’s direct bandgap (2.5 eV) and thermal stability make it superior for optoelectronic applications compared to Zn(OH)₂-derived ZnO .

Critical Analysis :

- Cd(OH)₂’s toxicity limits biomedical use, unlike Zn(OH)₂ or Mg(OH)₂ .

- Modified Cd(OH)₂ nanomaterials (e.g., nanobelts) show promise in electronics but require careful handling .

Adsorption and Remediation

Biological Activity

Cadmium hydroxide (Cd(OH)₂) is a compound of cadmium that exhibits significant biological activity, primarily due to its ability to release cadmium ions in biological systems. This release can lead to various toxicological effects, including oxidative stress, cellular damage, and interference with essential biological processes. This article explores the biological activity of Cd(OH)₂, supported by data tables, case studies, and detailed research findings.

Toxicological Profile

Cadmium compounds, including Cd(OH)₂, are known for their toxicity. Exposure to cadmium can result in several health issues such as:

- Kidney Damage : Cadmium is particularly harmful to renal tissues, leading to conditions like proteinuria and tubular dysfunction.

- Bone Fragility : Long-term exposure has been linked to decreased bone mineral density and increased risk of osteoporosis.

- Respiratory Problems : Inhalation of cadmium can cause lung inflammation and damage to the respiratory tract.

The following table summarizes the toxic effects of cadmium exposure based on various studies:

Mechanisms of Toxicity

The biological activity of Cd(OH)₂ is largely attributed to its ability to induce oxidative stress. This occurs through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Cadmium exposure leads to increased production of ROS, which can damage cellular components, including lipids, proteins, and DNA.

- Mitochondrial Dysfunction : Cd(OH)₂ affects mitochondrial function by inhibiting oxidative phosphorylation and disrupting ATP synthesis. This dysfunction is associated with increased apoptosis and necrosis in cells .

- Epigenetic Changes : Cadmium exposure has been shown to induce epigenetic alterations in mammalian cells, which may contribute to carcinogenesis by affecting gene expression without altering the DNA sequence .

Case Studies

Several studies have highlighted the biological effects of cadmium compounds:

- Study on Mitochondrial Damage :

- Impact on Bone Health :

- Cancer Risk Assessment :

Environmental Interactions

Cadmium hydroxide's solubility and reactivity play crucial roles in its biological activity:

- Solubility : Cd(OH)₂ has limited solubility in water, affecting its bioavailability in environmental contexts. Its solubility product constant indicates how it interacts with other ligands and complexing agents, influencing its mobility.

- Microbial Interactions : Recent research has explored the role of microbial electrochemical technologies in mitigating cadmium toxicity. Certain microorganisms can transform cadmium compounds into less harmful forms through bioremediation processes .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing cadmium hydroxide (Cd(OH)₂)?

Cd(OH)₂ is typically synthesized via two primary methods:

- Alkaline precipitation : Adding NaOH solution to Cd(NO₃)₂ or CdCl₂ under controlled pH (8–10) to form a white precipitate. Excess NaOH is avoided to prevent dissolution .

- Hydrothermal reaction : Reacting CdCl₂ with NaOH in boiling water to enhance crystallinity and purity . Post-synthesis, the product is washed with deionized water and dried at 60–80°C to minimize oxide formation.

Q. How do pH and complexing agents influence Cd(OH)₂ solubility in aqueous systems?

Cd(OH)₂ has low water solubility (Ksp = 7.2 × 10⁻¹⁵) but dissolves in acidic media (e.g., HNO₃) to form Cd²⁺ ions. In basic conditions, it remains insoluble unless complexing agents (e.g., NH₃, CN⁻) are present, forming stable complexes like [Cd(NH₃)₄]²⁺ or [Cd(CN)₄]²⁻. Solubility increases with ligand concentration and pH adjustments .

Q. What analytical techniques are critical for characterizing Cd(OH)₂?

- XRD : Confirms crystallinity and phase purity by matching peaks with standard JCPDS data .

- TGA/DSC : Analyzes thermal stability, showing decomposition to CdO at 130–300°C with ~18% mass loss (H₂O release) .

- FTIR : Identifies O-H stretching (~3650 cm⁻¹) and Cd-O vibrational modes (~500 cm⁻¹) .

Q. What safety protocols are essential when handling Cd(OH)₂ in the lab?

- Use fume hoods to avoid inhalation of dust.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store separately from acids and oxidizers in labeled, airtight containers.

- Follow OSHA guidelines for cadmium exposure limits (5 µg/m³) .

Q. How does Cd(OH)₂ function in Ni-Cd battery electrodes?

During discharge, Cd(OH)₂ forms at the anode via oxidation of metallic Cd in a KOH electrolyte. Its low solubility stabilizes the electrode structure, preventing capacity fade. Electrochemical performance is monitored via cyclic voltammetry and impedance spectroscopy .

Advanced Research Questions

Q. What strategies optimize Cd(OH)₂’s electrochemical performance for energy storage?

- Nano-structuring : Reducing particle size (<100 nm) enhances surface area and redox kinetics.

- Doping : Incorporating Co or Fe improves conductivity and cyclability.

- Composite design : Graphene or carbon nanotube matrices mitigate aggregation and improve charge transfer .

Q. What mechanisms govern Cd(OH)₂’s thermal decomposition to CdO?

Dehydration occurs in two stages:

- 130–200°C : Loss of adsorbed water.

- 200–300°C : Structural hydroxyl groups release H₂O, forming CdO. Kinetic studies using the Kissinger method reveal an activation energy of ~120 kJ/mol, suggesting a diffusion-controlled process .

Q. Can Cd(OH)₂ be utilized in environmental remediation of heavy metals?

Cd(OH)₂’s low solubility and high surface area make it effective for co-precipitating toxic ions (e.g., Pb²⁺, As³⁺) via adsorption or ion exchange. Dissolved air flotation (DAF) systems optimize removal efficiency by adjusting A/S (air-to-solids) ratios and pH (8–10) .

Q. How do ligand complexation reactions affect Cd(OH)₂’s stability in solution?

- Ammonia : Forms [Cd(NH₃)₄]²⁺, increasing solubility (log β = 5.3).

- Cyanide : Generates [Cd(CN)₄]²⁻ (log β = 18.0), critical in electroplating baths. Stability constants (β) are quantified via potentiometric titration or UV-Vis spectroscopy .

Q. How should researchers address contradictions in reported Cd(OH)₂ properties?

Discrepancies in solubility or decomposition temperatures often arise from synthesis conditions (e.g., precursor purity, drying methods). Cross-validate data using multiple techniques (e.g., ICP-MS for Cd²⁺ concentration, in-situ XRD for phase transitions) and reference NIST-standardized values .

Properties

IUPAC Name |

cadmium;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2H2O/h;2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYPBSADJSJKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066671 | |

| Record name | Cadmium hydroxide (Cd(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; Absorbs carbon dioxide from air; [Hawley] White powder; [Merck Index] | |

| Record name | Cadmium hydroxide (Cd(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21041-95-2 | |

| Record name | Cadmium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021041952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium hydroxide (Cd(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium hydroxide (Cd(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.